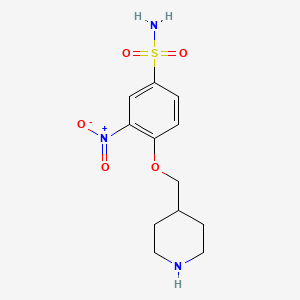
N-(5-bromopyridin-2-yl)-2-cyanoacetamide
描述
N-(5-bromopyridin-2-yl)-2-cyanoacetamide is a chemical compound with the molecular formula C7H7BrN2O It is known for its unique structure, which includes a bromine atom attached to a pyridine ring and a cyano group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromopyridin-2-yl)-2-cyanoacetamide typically involves the reaction of 2-amino-5-bromopyridine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 2-amino-5-bromopyridine
Reagent: Acetic anhydride
Conditions: The reaction is typically conducted at elevated temperatures with a suitable solvent to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
N-(5-bromopyridin-2-yl)-2-cyanoacetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
科学研究应用
N-(5-bromopyridin-2-yl)-2-cyanoacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(5-bromopyridin-2-yl)-2-cyanoacetamide involves its interaction with specific molecular targets. The bromine atom and cyano group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N-(5-bromo-2-pyridinyl)acetamide
- 2-acetamidopyridine
- N-(2-pyridinyl)acetamide
Uniqueness
N-(5-bromopyridin-2-yl)-2-cyanoacetamide is unique due to the presence of both a bromine atom and a cyano group attached to the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
分子式 |
C8H6BrN3O |
|---|---|
分子量 |
240.06 g/mol |
IUPAC 名称 |
N-(5-bromopyridin-2-yl)-2-cyanoacetamide |
InChI |
InChI=1S/C8H6BrN3O/c9-6-1-2-7(11-5-6)12-8(13)3-4-10/h1-2,5H,3H2,(H,11,12,13) |
InChI 键 |
KBCQWXXILZSNPD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1Br)NC(=O)CC#N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5,6-Dimethoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8705713.png)
![N-[4-[2-Acetyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B8705730.png)

![Methyl [(2-oxobutyl)sulfanyl]acetate](/img/structure/B8705739.png)





![5-Chloro-6-fluoro-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione](/img/structure/B8705803.png)
